molecular formula C8H11NO3S B14481481 Benzenesulfonic acid, 4-amino-2,6-dimethyl- CAS No. 64835-50-3

Benzenesulfonic acid, 4-amino-2,6-dimethyl-

Cat. No.: B14481481
CAS No.: 64835-50-3
M. Wt: 201.25 g/mol
InChI Key: YIODYZSDSMIZMZ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-amino-2,6-dimethyl- is an aromatic sulfonic acid derivative. It is characterized by the presence of an amino group at the 4-position and two methyl groups at the 2- and 6-positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-amino-2,6-dimethyl- typically involves the sulfonation of 4-amino-2,6-dimethylbenzene. The reaction is carried out using concentrated sulfuric acid, which acts as both the sulfonating agent and the solvent. The reaction conditions include maintaining a temperature of around 160°C and ensuring thorough mixing to achieve complete sulfonation .

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, 4-amino-2,6-dimethyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-amino-2,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzenesulfonic acid derivatives .

Scientific Research Applications

Benzenesulfonic acid, 4-amino-2,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-amino-2,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The presence of the amino and methyl groups enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 4-amino-2,6-dimethyl- is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. These substituents enhance the compound’s solubility, stability, and binding interactions, making it valuable for various applications in research and industry .

Properties

CAS No.

64835-50-3

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-amino-2,6-dimethylbenzenesulfonic acid

InChI

InChI=1S/C8H11NO3S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12)

InChI Key

YIODYZSDSMIZMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)O)C)N

Origin of Product

United States

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